molecular formula C9H6N2OS2 B3592728 5-(2-Pyridylmethylene)rhodanine

5-(2-Pyridylmethylene)rhodanine

Cat. No.: B3592728
M. Wt: 222.3 g/mol
InChI Key: QUNOTGGCROUUQP-ALCCZGGFSA-N
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Description

5-(2-Pyridylmethylene)rhodanine (CAS 3762-01-4) is a rhodanine derivative with the molecular formula C9H6N2OS2 and a molecular weight of 222.3 g/mol . This compound is characterized by a Z-configuration at the exocyclic C-5 double bond, which is confirmed by crystallographic and NMR studies . It is synthesized via a Knoevenagel condensation reaction between rhodanine and 2-pyridinecarboxaldehyde . This compound serves as a valuable scaffold in medicinal chemistry research due to its demonstrated biological activities. It shows significant promise in antimicrobial research, particularly against Gram-positive bacteria . The presence of a pyridinyl moiety at the C-5 position is a key structural feature for this activity, with studies indicating that derivatives featuring intramolecular N···S electrostatic interactions can exhibit enhanced antibacterial properties . Furthermore, research into related glucosylated rhodanine derivatives has revealed potent antitumor activity . These compounds have demonstrated cytotoxicity against a panel of cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer), with one study reporting an IC50 value as low as 0.21 µM for HepG2 cells . The proposed mechanism of action for this antitumor effect involves the inhibition of topoisomerase II and DNA intercalation, leading to the activation of apoptotic cell death . Beyond its biological applications, the compound is also of interest in materials science and crystal engineering because its thiocarbonyl and carbonyl groups enable diverse intermolecular interactions, influencing supramolecular organization and hydrogen-bonding patterns . Safety Notice: This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling and disposal information. A study reported an intravenous LD50 of 56 mg/kg in mice .

Properties

IUPAC Name

(5Z)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS2/c12-8-7(14-9(13)11-8)5-6-3-1-2-4-10-6/h1-5H,(H,11,12,13)/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNOTGGCROUUQP-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C\2/C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3762-01-4
Record name Rhodanine, 5-(2-pyridylmethylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003762014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Pyridylmethylene)rhodanine typically involves the condensation of rhodanine with 2-pyridinecarboxaldehyde. One common method is the Knoevenagel condensation, which is carried out under solvent-free conditions using 2-hydroxyethylammonium acetate as a catalyst. This method is favored for its high yield, short reaction time, and environmentally benign conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient catalytic processes are likely employed to maximize yield and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(2-Pyridylmethylene)rhodanine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, thioesters, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

5-(2-Pyridylmethylene)rhodanine derivatives have demonstrated significant antimicrobial properties. Research indicates that these compounds exhibit varying degrees of activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 7.8 to 125 µg/mL depending on the structure of the derivatives . The lipophilicity of these compounds plays a crucial role in their biological activity, as higher lipophilicity facilitates better cell penetration, enhancing antimicrobial efficacy .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (µg/mL)Activity Type
5-(2-Pyridylmethylene)-3-rhodanine7.8 - 125Gram-positive bacteria
5-(pyridin-3-ylmethylidene)-rhodanine15.6 - 500Gram-positive bacteria
5-(pyridin-4-ylmethylidene)-rhodanineHigher than aboveGram-positive bacteria

Anticancer Properties

Recent studies have highlighted the potential of glucosylated rhodanine derivatives, including those related to this compound, as promising candidates in cancer therapy. These compounds have shown cytotoxic effects against various cancer cell lines through mechanisms such as topoisomerase II inhibition and DNA intercalation . The structural modifications in these derivatives can significantly influence their biological activity, making them a focal point for drug development.

Case Study: Glucosylated Rhodanines

  • Synthesis : Various synthetic routes are employed to create glucosylated rhodanines.
  • Mechanism : Induction of apoptosis in cancer cells by upregulating apoptosis-related genes while inhibiting anti-apoptotic proteins like Bcl-2 .

Synthesis Techniques

The synthesis of this compound typically involves Knoevenagel condensation reactions. This method allows for the formation of new C–C bonds and is applicable for synthesizing various derivatives with significant medicinal properties. Recent advancements have introduced more sustainable and efficient catalytic systems for these reactions, improving yields and reducing by-products .

Table 2: Synthesis Methods for this compound Derivatives

MethodCatalysts UsedYield
Knoevenagel CondensationOrganic catalysts, Ionic liquidsHigh
Microwave IrradiationCalcium hydroxide, Tungstic acidModerate
Acidic Ionic LiquidTannic acidVariable

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, derivatives of this compound have been explored for their anti-inflammatory and antidiabetic effects. The presence of specific functional groups can enhance these properties, making them suitable for developing multifunctional therapeutic agents .

Comparison with Similar Compounds

Data Tables

Table 2: Electrochemical and Structural Properties

Compound Key Property Observation Reference
5-(Azulen-1-ylmethylene)-rhodanine Redox activity Enhanced due to azulene’s π-system
5-(2-Pyridylmethylene)rhodanine Supramolecular interactions N···H hydrogen bonding dominates
5-(4-Pyridylmethylene)rhodanine Protein inhibition (IC₅₀/Kᵢ) 5970.0 nM / 255.0 nM

Biological Activity

5-(2-Pyridylmethylene)rhodanine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the condensation of rhodanine derivatives with pyridine aldehydes. The resulting compound features a thiazolidine ring, which is essential for its biological activity. Structural analysis using X-ray crystallography has provided insights into the electronic interactions that influence its reactivity and efficacy. Notably, compounds with strong N···S interactions between the nitrogen in the pyridine moiety and the sulfur in the rhodanine system exhibit enhanced biological activity .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that this compound shows significant antibacterial activity while being less effective against Gram-negative bacteria and fungi. The structure-activity relationship (SAR) studies suggest that modifications at the C-5 position can influence antimicrobial potency .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundActivity Against Gram-Positive BacteriaActivity Against Gram-Negative BacteriaActivity Against Fungi
This compoundModerateInactiveInactive
Derivative AHighInactiveInactive
Derivative BLowInactiveInactive

Antitumor Activity

Recent studies have highlighted the potential of this compound derivatives as antitumor agents. For instance, glucosylated rhodanines have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanism involves inhibition of topoisomerase II and DNA intercalation, leading to apoptosis in cancer cells .

Table 2: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)
Glucosylated RhodanineMCF-711.7
Glucosylated RhodanineHepG20.21
Glucosylated RhodanineA5491.7

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes, including aldose reductase and α-glucosidase, which are implicated in metabolic disorders and diabetes management .
  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic factors like Bcl-2 .
  • Interaction with Cellular Targets : Its ability to intercalate DNA suggests a direct interaction with genetic material, disrupting replication and transcription processes.

Case Studies

Several studies have explored the efficacy of this compound derivatives:

  • Antibacterial Study : A series of derivatives were tested against ten strains of Gram-positive bacteria, revealing that modifications at the C-5 position significantly enhanced antibacterial activity .
  • Antitumor Evaluation : In vitro studies demonstrated that certain derivatives exhibited IC50 values lower than conventional chemotherapeutic agents, indicating their potential as effective cancer treatments .
  • Enzyme Inhibition : Research showed that compounds derived from rhodanine could effectively inhibit α-glucosidase, suggesting their utility in managing postprandial hyperglycemia in diabetic patients .

Q & A

Q. What are the standard synthetic methodologies for preparing 5-(2-pyridylmethylene)rhodanine derivatives, and how are reaction conditions optimized?

this compound derivatives are typically synthesized via Knoevenagel condensation. A common approach involves reacting rhodanine with a substituted pyridine carbaldehyde in the presence of a base (e.g., sodium hydroxide in acetone) under reflux conditions . For example, glucosylated derivatives are synthesized by reacting 5-arylmethylene rhodanine with acetobromo-glucose, followed by deacetylation using HCl in methanol . Optimization focuses on solvent choice (e.g., acetone for solubility), temperature control (reflux vs. room temperature), and catalyst selection (e.g., glycine under microwave irradiation for solvent-free synthesis) .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives, and what key structural features do they reveal?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools. ¹H NMR identifies protons in the pyridyl and rhodanine moieties (e.g., aromatic protons at δ 7.5–8.5 ppm, thiocarbonyl S-H signals at δ 3.5–4.0 ppm) . IR spectroscopy confirms functional groups, such as C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches . X-ray crystallography is used to resolve 3D structures, revealing hydrogen-bonding patterns critical for crystal engineering .

Q. What initial biological screening assays are recommended for evaluating antimicrobial activity in rhodanine derivatives?

The agar disk diffusion method is widely used for preliminary antimicrobial screening. For example, glucosylated rhodanine derivatives showed activity against Aspergillus niger and Saccharomyces cerevisiae in disk diffusion assays, with inhibition zones ≥10 mm indicating significant activity . Minimum Inhibitory Concentration (MIC) assays using broth dilution (e.g., 96-well plates) provide quantitative data, particularly for bacterial strains like E. coli and S. aureus .

Advanced Research Questions

Q. How can structural modifications at the 3- and 5-positions of rhodanine influence its bioactivity, and what contradictions exist in structure-activity relationships (SAR)?

  • 3-Substitution : Alkyl groups (e.g., ethyl at position 3) enhance lipophilicity, improving membrane permeability and anticancer activity (e.g., IC₅₀ = 12 µM against MCF-7 cells) .
  • 5-Substitution : Arylidene groups (e.g., pyridylmethylene) modulate electronic properties, affecting interactions with biological targets. However, SAR contradictions exist: 3,5-disubstituted derivatives were inactive in some antimicrobial studies , yet N-phenyl-5-(nitrofuryl)rhodanine (3,5-disubstituted) showed potent antibacterial activity . This suggests substituent electronic effects (e.g., electron-withdrawing vs. donating groups) may override steric hindrance concerns.

Q. What advanced analytical techniques are used to study rhodanine-metal complexes, and how do they improve sensitivity in trace metal detection?

this compound derivatives act as chelating agents for metals like Cu(II), Ag(I), and Au(III). Spectrophotometric methods (λ = 430–600 nm) detect metal complexes with detection limits as low as 0.1 ppm . For example, immobilizing 5-(4-dimethylaminobenzylidene)rhodanine on solid sorbents enables selective Au(III) adsorption at pH 2–4, quantified via flame atomic absorption spectroscopy (FAAS) . X-ray Photoelectron Spectroscopy (XPS) confirms binding modes (e.g., S and N donor atoms coordinate with Ag⁺) .

Q. How can researchers resolve contradictions in antiviral mechanisms reported for rhodanine derivatives?

Conflicting reports on antiviral mechanisms (e.g., RNA synthesis inhibition vs. viral entry blockade) require multi-modal experimental validation :

Time-of-addition assays to determine if the compound inhibits early (entry) or late (replication) stages .

qRT-PCR to quantify viral RNA levels post-treatment (e.g., glucosylated rhodanine reduced VSV RNA by 60% at 50 µM) .

Molecular docking to predict binding to viral polymerases or host receptors. For instance, this compound showed high affinity (ΔG = −9.2 kcal/mol) toward HSV-1 thymidine kinase .

Q. What eco-friendly synthesis strategies are emerging for rhodanine derivatives, and how do they compare to traditional methods?

Solvent-free microwave synthesis reduces reaction time from 6 hours (reflux) to 15 minutes, with yields >85% . Ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium chloride) enable recyclable, low-waste protocols . Comparative Life Cycle Assessment (LCA) shows a 40% reduction in energy use and 70% less solvent waste versus conventional methods .

Methodological Guidelines

Q. Designing SAR Studies

  • Prioritize substituents with varying electronic profiles (e.g., nitro, methoxy, pyridyl).
  • Use Hammett constants (σ) to correlate electronic effects with bioactivity .
  • Include both mono- and disubstituted derivatives to assess steric vs. electronic contributions.

Q. Validating Analytical Methods

  • For metal detection, validate spectrophotometric methods via spike-recovery tests (recovery = 95–105%) and interference studies (e.g., masking agents for Fe³⁺) .
  • Report limits of detection (LOD) and quantification (LOQ) using IUPAC guidelines (LOD = 3σ/slope) .

Q. Addressing Data Reproducibility

  • Standardize biological assays using CLSI guidelines (e.g., M07-A10 for MIC assays) .
  • Provide crystallographic data (CCDC deposition numbers) for structural reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2-Pyridylmethylene)rhodanine
Reactant of Route 2
5-(2-Pyridylmethylene)rhodanine

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